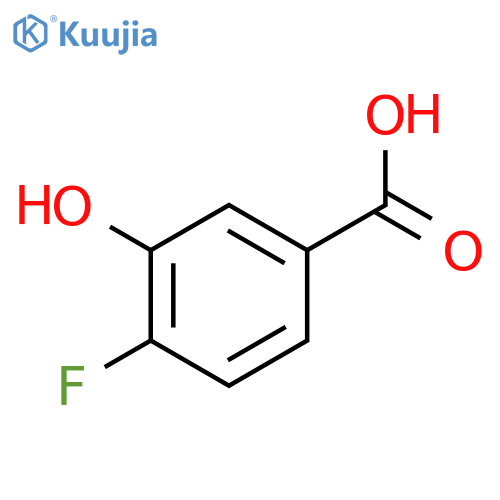

Cas no 51446-31-2 (4-Fluoro-3-hydroxybenzoic acid)

4-Fluoro-3-hydroxybenzoic acid 化学的及び物理的性質

名前と識別子

-

- 4-Fluoro-3-hydroxybenzoic acid

- Benzoic acid, 4-fluoro-3-hydroxy-

- 4-fluoro-3-hydroxy-benzoic acid

- 3-hydroxy-4-fluorobenzoic acid

- QATKOZUHTGAWMG-UHFFFAOYSA-N

- 4-fluoro-3-hydroxybenzoicacid

- PubChem3494

- KSC497O4F

- 4-fluoro-3-hydroxy benzoic acid

- 3-hydroxy-4-fluoro-benzoic acid

- 4-Fluoro-3-hydroxybenzoic acid #

- SCHEMBL383555

- 4-Fluoro-3-hydroxybenzoic acid, 97%

- EN300-91917

- DS-1512

- AB05533

- SY003002

- J-515367

- 3-NitrophenoxyaceticAcid

- CS-W014369

- FT-0618477

- AKOS005259065

- CL8119

- AC-3962

- 51446-31-2

- Z1203161962

- A7585

- FS-1202

- DTXSID90343978

- AMY14607

- AM808193

- MFCD00269641

- STK802221

- DB-011346

- BBL011050

-

- MDL: MFCD00269641

- インチ: 1S/C7H5FO3/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,9H,(H,10,11)

- InChIKey: QATKOZUHTGAWMG-UHFFFAOYSA-N

- ほほえんだ: FC1C([H])=C([H])C(C(=O)O[H])=C([H])C=1O[H]

- BRN: 2829723

計算された属性

- せいみつぶんしりょう: 156.02200

- どういたいしつりょう: 156.022272

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 160

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 3

- トポロジー分子極性表面積: 57.5

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

じっけんとくせい

- 色と性状: ふん

- 密度みつど: 1.492

- ゆうかいてん: 214-218 °C (lit.)

- ふってん: 324°Cat760mmHg

- フラッシュポイント: 149.7°C

- PSA: 57.53000

- LogP: 1.22950

- ようかいせい: 未確定

4-Fluoro-3-hydroxybenzoic acid セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36

-

危険物標識:

- リスク用語:R36/37/38

- 危険レベル:IRRITANT

- セキュリティ用語:S26;S36

4-Fluoro-3-hydroxybenzoic acid 税関データ

- 税関コード:2918290000

- 税関データ:

中国税関コード:

2918290000概要:

2918290000他のフェノール基を含むが他のオキシ基を含まないカルボン酸および酸無水物酸ハロゲン化アシル過酸化物および過酸素酸およびその誘導体。規制条件:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査要約:

HS:2918290000他のフェノール機能を有するが他の酸素機能を有さないカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体の税金還付率:9.0%監督管理条件:AB(出荷貨物検査証明書、出荷貨物検査証明書)付加価値税:17.0%最恵国関税:6.5% General tariff:30.0%

4-Fluoro-3-hydroxybenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A014004094-1g |

4-Fluoro-3-hydroxybenzoic acid |

51446-31-2 | 97% | 1g |

$1490.00 | 2023-09-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1034275-100g |

4-Fluoro-3-hydroxybenzoic acid |

51446-31-2 | 98% | 100g |

¥2060.00 | 2024-05-10 | |

| eNovation Chemicals LLC | Y1186256-100g |

4-Fluoro-3-hydroxybenzoic Acid |

51446-31-2 | 95% | 100g |

$795 | 2023-09-02 | |

| eNovation Chemicals LLC | D547749-5g |

4-Fluoro-3-hydroxybenzoic acid |

51446-31-2 | 97% | 5g |

$350 | 2023-09-03 | |

| eNovation Chemicals LLC | D547749-25g |

4-Fluoro-3-hydroxybenzoic acid |

51446-31-2 | 97% | 25g |

$900 | 2023-09-03 | |

| Enamine | EN300-91917-5.0g |

4-fluoro-3-hydroxybenzoic acid |

51446-31-2 | 95.0% | 5.0g |

$51.0 | 2025-03-21 | |

| Enamine | EN300-91917-100.0g |

4-fluoro-3-hydroxybenzoic acid |

51446-31-2 | 95.0% | 100.0g |

$534.0 | 2025-03-21 | |

| TRC | B434788-100mg |

4-fluoro-3-hydroxybenzoic acid |

51446-31-2 | 100mg |

$ 64.00 | 2023-04-18 | ||

| Ambeed | A135253-100g |

4-Fluoro-3-hydroxybenzoic acid |

51446-31-2 | 98% | 100g |

$227.0 | 2025-02-25 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016835-5g |

4-Fluoro-3-hydroxybenzoic acid |

51446-31-2 | 98% | 5g |

¥72 | 2024-05-23 |

4-Fluoro-3-hydroxybenzoic acid 関連文献

-

Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600

-

Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141

-

Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147

-

Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332

-

Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683

-

Raunak Kumar Tamrakar,Kanchan Upadhyay,D. P. Bisen Phys. Chem. Chem. Phys., 2017,19, 14680-14694

-

10. A Bowknot-like RuO2 quantum dots@V2O5 cathode with largely improved electrochemical performance†Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685

関連分類

- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Hydroxybenzoic acid derivatives

- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acids and derivatives Hydroxybenzoic acid derivatives

- Solvents and Organic Chemicals Organic Compounds Acids/Esters

4-Fluoro-3-hydroxybenzoic acidに関する追加情報

Professional Introduction to 4-Fluoro-3-hydroxybenzoic Acid (CAS No. 51446-31-2)

4-Fluoro-3-hydroxybenzoic acid, with the chemical formula C₇H₅FO₄, is a fluorinated derivative of benzoic acid that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, identified by its CAS number 51446-31-2, possesses unique structural and functional properties that make it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both a hydroxyl and a fluoro substituent on the benzene ring imparts distinct reactivity and electronic characteristics, which are leveraged in multiple applications.

The< strong>fluoro group in 4-fluoro-3-hydroxybenzoic acid is known to enhance the metabolic stability and binding affinity of molecules, a property that is highly sought after in drug design. This characteristic has been exploited in the development of novel therapeutic agents targeting various diseases. Recent studies have highlighted its role as a key intermediate in the synthesis of fluorinated analogs of nonsteroidal anti-inflammatory drugs (NSAIDs), where the fluoro substitution improves pharmacokinetic profiles.

In addition to its pharmaceutical applications, 4-fluoro-3-hydroxybenzoic acid has found utility in materials science and agrochemical research. The< strong>hydroxyl group provides opportunities for further functionalization, enabling the synthesis of complex derivatives with tailored properties. For instance, researchers have utilized this compound to develop advanced polymers with enhanced thermal stability and biodegradability, which are crucial for sustainable industrial applications.

One of the most compelling aspects of 4-fluoro-3-hydroxybenzoic acid is its versatility in synthetic chemistry. The combination of the hydroxyl and fluoro groups allows for diverse reaction pathways, including esterification, etherification, and condensation reactions, which are essential for constructing more intricate molecular architectures. This flexibility has made it a preferred choice for chemists working on natural product synthesis and drug discovery.

Recent advancements in computational chemistry have further elucidated the potential of 4-fluoro-3-hydroxybenzoic acid. Molecular modeling studies have demonstrated that this compound can act as a scaffold for designing molecules with improved bioavailability and reduced toxicity. Such insights are critical for optimizing lead compounds during the drug development process, ensuring that final products meet stringent safety and efficacy standards.

The< strong>CAS number 51446-31-2 provides a unique identifier for this compound, facilitating its recognition and use in scientific literature and industrial settings. This standardized nomenclature ensures clarity and precision in communication among researchers, which is essential for collaborative projects spanning multiple disciplines.

In conclusion, 4-fluoro-3-hydroxybenzoic acid represents a fascinating compound with broad applications across pharmaceuticals, materials science, and agrochemicals. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists and researchers working on innovative solutions to global challenges. As research continues to uncover new possibilities, this compound is poised to play an even greater role in advancing scientific knowledge and technological innovation.

51446-31-2 (4-Fluoro-3-hydroxybenzoic acid) 関連製品

- 1378521-08-4(4-fluoro-3,5-dihydroxybenzoic acid)

- 749230-45-3(3,4-Difluoro-5-hydroxybenzoic acid)

- 350-29-8(3-Fluoro-4-hydroxybenzoic acid)

- 2138222-98-5(N1-methyl-N1-propyl-7-oxaspiro[3.5]nonane-1,3-diamine)

- 954679-61-9(3-fluoro-N-2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylbenzamide)

- 1805517-75-2(5-Aminomethyl-3-cyano-2-methylbenzoic acid)

- 850789-22-9(tert-Butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate)

- 2228242-21-3(2,2-dimethyl-3-nitropropan-1-ol)

- 2694725-13-6(benzyl N-{3-fluoro-4-(hydroxymethyl)phenylmethyl}carbamate)

- 2229409-96-3(1-(3-bromoprop-1-en-2-yl)-2,3-dihydro-1H-indene)